molecular formula C10H11BrO3 B1612589 1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzene CAS No. 223418-72-2

1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzene

Cat. No.: B1612589
CAS No.: 223418-72-2
M. Wt: 259.1 g/mol
InChI Key: XLRNJAJBWGDUGD-UHFFFAOYSA-N
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Description

1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzene is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-12-9-3-2-7(6-8(9)11)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRNJAJBWGDUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2OCCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591654
Record name 2-(3-Bromo-4-methoxyphenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223418-72-2
Record name 2-(3-Bromo-4-methoxyphenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 53.0 g of 3-bromo-4-methoxy benzaldehyde, 18.4 g of ethylene glycol, and 4.24 g of p-toluene sulfonic acid/1 hydrate in benzene was refluxed for 5 hours while taking water out of the system. After the mixture was cooled, the reaction solution was poured into a saturated aqueous solution of NaHCO3, liquid separation was performed, and the aqueous layer was extracted with benzene. The combined organic layer was washed with saturated brine and dried over MgSO4, then, the drying agent was separated by filtration and the filtrate was concentrated under reduced pressure. The obtained residue was purified by column chromatography (Chromatorex NH; mobile phase: EtOAc/n-hexane=1/9; v/v) to obtain 59.1 g of the title compound (colorless oil) was obtained.
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53 g
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18.4 g
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4.24 g
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Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-4-(1,3-dioxolan-2-yl)phenol (3a, 2.0 g, 8.2 mmol) and oven-dried potassium carbonate (2.7 g, 20.0) in dry acetone (20 mL) was stirred for 10 min. Dimethyl sulfate (0.9 mL, 10.0 mmol) was added dropwise to the reaction mixture and the mixture was stirred at room temperature for 18 h. Excess potassium carbonate was filtered off and washed with acetone (3×10 mL). Solvent was evaporated under reduced pressure and water (25 mL) was added. The mixture was extracted with chloroform (3×100 mL) and the organic phase was dried over Na2SO4 and evaporated under reduced pressure. The residue was column chromatographed on silica gel eluting with 20% ethyl acetate in hexanes to afford compound 4b (1.9 g, 91% yield) as a colorless oil. Rf=0.51 (25% EtOAc-hexanes); 1H NMR (300 MHz, CDCl3) δ 7.63 (d, J=2.1 Hz, 1H), 7.33 (dd, J=8.4, 2.1 Hz, 1H), 6.83 (d, J=8.1 Hz, 1H), 5.68 (s, 1H), 4.02 (m, 4H), 3.84 (s, 3H); 13C NMR (75 MHz, CDCl3) δ 156.3, 131.3, 126.8, 111.3, 102.6, 65.1, 56.1.
Quantity
2 g
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2.7 g
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20 mL
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0.9 mL
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Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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